1e,4a-Dimethyladamantane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24145-88-8 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
(3S,5R)-1,4-dimethyladamantane |
InChI |
InChI=1S/C12H20/c1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h8-11H,3-7H2,1-2H3/t8?,9?,10-,11+,12? |
InChI Key |
MUQFEEYWQQZABK-AWDSCPMSSA-N |
Isomeric SMILES |
CC1[C@@H]2CC3C[C@H]1CC(C2)(C3)C |
Canonical SMILES |
CC1C2CC3CC1CC(C3)(C2)C |
Origin of Product |
United States |
Comprehensive Structural Characterization and Stereochemical Analysis
Advanced Spectroscopic Techniques for Elucidating Molecular Architecture
The precise molecular geometry of 1e,4a-Dimethyladamantane would be determined through a combination of spectroscopic techniques, each providing complementary information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information. Due to the molecule's asymmetry, a complex spectrum with distinct signals for each non-equivalent proton and carbon atom would be expected.
¹H NMR: The proton NMR spectrum would show a unique set of chemical shifts and coupling constants for the methyl protons and the protons on the adamantane (B196018) cage. The chemical environment of the equatorial (1e) and axial (4a) methyl groups would result in two distinct singlet signals. The cage protons would exhibit a complex pattern of multiplets due to spin-spin coupling.
¹³C NMR: The carbon NMR spectrum would display unique resonances for the two methyl carbons, the two bridgehead carbons bearing the methyl groups (C-1 and C-4), the remaining bridgehead carbons, and the methylene (B1212753) (CH₂) carbons of the cage. The chemical shifts would be indicative of their position and steric environment.
2D NMR Correlational Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are essential for unambiguously assigning the signals from the 1D spectra and confirming the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons through the carbon skeleton of the adamantane cage.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its attached carbon atom in the cage and the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for confirming the placement of the methyl groups by showing correlations from the methyl protons to the quaternary bridgehead carbons and adjacent cage carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This would be particularly valuable in confirming the stereochemistry, for instance, by showing spatial correlations between the axial methyl group and nearby axial protons on the adamantane cage.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Specific experimental or calculated data for this compound is not readily available in the surveyed literature. The table below is a representation of the expected data.)
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| 1-CH₃ (equatorial) | Data not available | Data not available | HMBC to C-1, C-2, C-9; NOESY to nearby equatorial protons |
| 4-CH₃ (axial) | Data not available | Data not available | HMBC to C-4, C-3, C-5; NOESY to nearby axial protons |
| Bridgehead CH | Data not available | Data not available | COSY to adjacent CH₂; HSQC to attached C; HMBC to adjacent carbons |
| Methylene CH₂ | Data not available | Data not available | COSY to adjacent CH and CH₂; HSQC to attached C |
Solid-State NMR Spectroscopy for Crystalline Forms
Should this compound be isolated in a crystalline form, solid-state NMR (ssNMR) could provide information about its structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would yield high-resolution ¹³C spectra, revealing information about the crystallographic symmetry and packing effects, which may differ from the solution-state structure. Adamantane itself is often used as a chemical shift standard in solid-state NMR. nih.gov
Vibrational Spectroscopy (FT-IR and Raman) for Conformational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, these techniques would provide a characteristic "fingerprint" based on the vibrations of its C-H and C-C bonds.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ and various C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the carbon skeleton.
Conformational analysis using vibrational spectroscopy relies on the principle that different conformers have unique vibrational frequencies. nih.govlibretexts.org While the adamantane cage is rigid, the orientation of the methyl groups is fixed in the 1e,4a configuration, and its unique vibrational spectrum could be distinguished from other stereoisomers.
Table 2: Expected Vibrational Spectroscopy Data for this compound (Note: Specific experimental or calculated data for this compound is not available in the surveyed literature. The table below represents expected characteristic bands.)
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H Stretch (Methyl & Cage) | ~2850-2960 | ~2850-2960 |
| C-H Bend (Scissoring/Rocking) | ~1375-1465 | ~1375-1465 |
| Adamantane Cage Vibrations | Multiple bands in fingerprint region | Multiple bands in fingerprint region |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula, C₁₂H₂₀, with a corresponding mass-to-charge ratio (m/z) of 164.29. schrodinger.com
Advanced Electronic Spectroscopy (UV-Vis, Fluorescence)
UV-Vis Spectroscopy: Saturated alkanes like adamantane and its derivatives lack chromophores that absorb in the standard UV-Vis range (200-800 nm). Their electronic transitions (σ → σ*) occur in the vacuum ultraviolet region (below 200 nm). Therefore, this compound is expected to be transparent in a conventional UV-Vis spectrum.
Fluorescence Spectroscopy: As the molecule does not absorb UV-Vis light, it is not expected to exhibit fluorescence, which is the emission of light following electronic excitation.
X-ray Crystallography for Precise Three-Dimensional Structural Determination
X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgrsc.org This technique relies on the diffraction of X-rays by the ordered atomic lattice of a crystal, producing a unique diffraction pattern that can be mathematically translated into a model of the electron density and, consequently, the atomic positions. rsc.org
A thorough search of scientific literature and crystallographic databases did not yield a specific, publicly available crystal structure for this compound (CAS 24145-88-8). However, the crystallographic parameters for the closely related isomer, 1,3-Dimethyladamantane (B135411), have been determined and offer insight into the structural characteristics of dimethyl-substituted adamantanes. saskoer.caethernet.edu.et
For example, the low-temperature ordered phase of 1,3-Dimethyladamantane (13DMA) has been identified as a monoclinic system. saskoer.caethernet.edu.et The details of this structure provide a valuable reference point for understanding how methyl groups are accommodated within the rigid adamantane framework.
| Parameter | Value |
|---|---|
| Compound | 1,3-Dimethyladamantane (13DMA) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Z (Molecules per unit cell) | 4 |
| Temperature | 220 K |
| a | 7.7576 Å |
| b | 12.0856 Å |
| c | 11.7068 Å |
| β | 112.271° |
Crystallographic Studies of Polymorphism in Adamantane Derivatives
Polymorphism is the ability of a solid to exist in more than one crystal form. stackexchange.com These different forms, or polymorphs, can have distinct physical properties. Adamantane and its derivatives are well-known for exhibiting rich polymorphic behavior, often involving transitions to orientationally disordered (plastic) phases at temperatures below their melting point. saskoer.cawikipedia.org
While no specific studies on the polymorphism of this compound were found, extensive research on other substituted adamantanes provides a solid framework for what might be expected. For instance, 1,3-Dimethyladamantane transitions from an ordered monoclinic phase to a high-temperature hexagonal plastic phase at 222.6 K. saskoer.caethernet.edu.et Similarly, 2-chloro- and 2-bromoadamantane (B1268071) exhibit complex polymorphism, transitioning through several ordered and disordered phases. researchgate.netlibretexts.org The ability to form these plastic phases is often linked to the molecule's shape, with more globular molecules readily forming orientationally disordered crystals. researchgate.net
| Compound | Low-Temperature Phase (Space Group) | Transition Temperature (K) | High-Temperature Phase (Space Group) |
|---|---|---|---|
| 1,3-Dimethyladamantane | Monoclinic (P21/c) | 222.6 ± 0.5 | Hexagonal (P63/mmc) |
| 2-Bromoadamantane | Orthorhombic (P212121) | 277.9 ± 1.0 | Cubic (Fm-3m) |
| 2-Chloroadamantane | Triclinic (P-1) → Monoclinic (C2/c) | 224.4 ± 1.0 | Hexagonal (P63/mcm) → Cubic (Fm-3m) |
Stereochemical Purity and Isomeric Characterization
This compound is a chiral molecule, existing as a pair of enantiomers. The characterization of its stereochemical purity is therefore essential.
Chiral Resolution Techniques for Enantiomeric and Diastereomeric Separation
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. researchgate.net A common strategy involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. daveadamslab.comyambo-code.eu Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. daveadamslab.comresearchgate.net
There are no specific published methods detailing the chiral resolution of this compound. However, the general principles of resolution are widely applicable. For chiral adamantanes that contain a suitable functional group, such as a carboxylic acid, resolution can be achieved by forming diastereomeric salts with a chiral amine (e.g., brucine, strychnine, or 1-phenylethanamine). yambo-code.eu For a non-functionalized hydrocarbon like this compound, resolution is more challenging and would likely rely on chiral chromatography, using a chiral stationary phase (CSP) that can differentially interact with the two enantiomers.
Optical Activity and Circular Dichroism Studies
Chiral molecules are optically active, meaning they rotate the plane of polarized light. archive.org The magnitude and direction of this rotation are measured as the specific rotation [α], a characteristic property of the compound. researchgate.net Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is another powerful technique for studying chiral molecules and determining their absolute configuration. researchgate.netwikipedia.org
Specific optical rotation or circular dichroism data for this compound have not been reported in the surveyed literature. Research on other chiral adamantane derivatives has shown that the specific rotation values are often small. liverpool.ac.uk For instance, adamantane substituted at the four bridgehead positions with different groups (hydrogen, bromine, methyl, and carboxyl) was found to have a specific rotation of less than 1°. liverpool.ac.uk Theoretical calculations can be used to predict chiroptical properties and help in assigning the absolute configuration by comparing calculated and experimental spectra. liverpool.ac.uk
Analysis of Conformational Dynamics and Inversion Barriers
The adamantane cage is known for its high rigidity. Unlike cyclohexane (B81311), the adamantane skeleton does not undergo ring-flipping. Therefore, the primary conformational dynamics in substituted adamantanes relate to the rotation of substituent groups and, in specific cases, potential low-barrier rearrangements. For a molecule like this compound, which lacks a nitrogen or similar inverting center, pyramidal inversion is not a relevant dynamic process.
No specific studies on the conformational dynamics or inversion barriers of this compound were identified. The molecule is expected to be conformationally rigid, with the main dynamic process being the rotation of the two methyl groups around their respective C-C bonds. The barrier to this rotation is expected to be low, similar to that in other alkyl-substituted alkanes. Computational methods, such as DFT, are often employed to model the conformational space and energy barriers of such molecules.
Mechanistic Investigations of 1e,4a Dimethyladamantane Reactivity
Reaction Kinetics and Thermodynamic Studies
Kinetic and thermodynamic data for reactions involving 1e,4a-dimethyladamantane are not readily found in dedicated studies. However, the principles of adamantane (B196018) chemistry allow for estimations of its reactivity relative to other adamantanes. The rate of reactions proceeding through a carbocation intermediate, such as solvolysis, is highly dependent on the stability of that intermediate. The presence of two methyl groups in 1,4-dimethyladamantane (B116655) isomers would be expected to stabilize a bridgehead carbocation through hyperconjugation and inductive effects, leading to faster solvolysis rates compared to unsubstituted adamantane.
Thermodynamic stability is a key factor in isomerization reactions of adamantanes, which often occur under superacid conditions. While specific enthalpy of formation for the 1e,4a-isomer is not documented, studies on other substituted adamantanes show that the relative stability of isomers can be influenced by subtle steric and electronic effects.
Table 1: Comparative Thermodynamic Data for Adamantane Derivatives (Illustrative)
| Compound | Enthalpy of Formation (Gas Phase, kJ/mol) | Relative Stability |
| Adamantane | -133.5 | Reference |
| 1-Methyladamantane | -156.1 | More Stable |
| 2-Methyladamantane | -148.2 | Less Stable than 1-isomer |
| 1,3-Dimethyladamantane (B135411) | -178.7 | Highly Stable |
Note: This table is illustrative and based on general knowledge of adamantane chemistry. Specific experimental values for this compound are not available in the cited literature.
Elucidation of Reaction Intermediates
Reactions of adamantane derivatives, particularly under acidic or electrophilic conditions, are well-known to proceed through carbocation intermediates. For this compound, the formation of a tertiary carbocation at either the C-1 or C-4 position would be the initial step in many transformations. The stability of these carbocations is enhanced by the electron-donating methyl groups.
The direct observation and characterization of adamantyl carbocations can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in superacid media. While a specific NMR study of the 1,4-dimethyladamantyl cation derived from the 1e,4a-isomer is not available, studies on related cations provide insight into their structure and dynamics. These intermediates are typically trigonal planar at the cationic carbon, and the rigid adamantane framework prevents significant geometric distortions.
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent plays a critical role in reactions involving charged intermediates, such as the carbocations formed from this compound. In solvolysis reactions, the ionizing power and nucleophilicity of the solvent directly impact the reaction rate and the product distribution.
The selectivity of a reaction can also be influenced by the solvent. In a solvent that is a good nucleophile, direct substitution at the carbocation center will be favored. If the solvent is non-nucleophilic, elimination or rearrangement pathways may become more prominent.
Regioselectivity and Stereoselectivity in Adamantane Transformations
The functionalization of this compound is expected to exhibit high regioselectivity. Reactions that proceed via a carbocation mechanism will preferentially occur at the tertiary bridgehead positions (C-1 and C-4) due to the superior stability of the resulting tertiary carbocations compared to secondary carbocations at the methylene (B1212753) bridges.
Stereoselectivity in reactions of this compound would be dictated by the steric hindrance imposed by the adamantane cage and the existing methyl groups. Attack of a nucleophile on a 1,4-dimethyladamantyl carbocation would generally occur from the less hindered face. However, the rigid nature of the adamantane skeleton often leads to the retention of stereochemistry in substitution reactions at the bridgehead.
Investigation of Carbonium Ion Rearrangements
The adamantane skeleton is susceptible to rearrangement under strongly acidic conditions, often leading to a thermodynamically more stable isomer. These rearrangements typically proceed through a series of 1,2-hydride or 1,2-alkyl shifts, a process known as a Wagner-Meerwein rearrangement. google.comnist.govnih.gov
For this compound, treatment with a superacid could potentially lead to its isomerization to the more stable 1,3-dimethyladamantane. This process would involve a complex series of steps, likely initiated by protonation to form a pentacoordinate carbonium ion, followed by the migration of alkyl or hydride groups to form different carbocationic intermediates, ultimately leading to the most stable dimethyladamantane isomer. The driving force for this rearrangement is the relief of steric strain and the formation of a more thermodynamically stable product. The isomerization of various hydrocarbons, including adamantane derivatives, can be achieved using catalysts such as aluminum trichloride (B1173362) or HF/BF3. google.comgoogle.com
Theoretical and Computational Chemistry Approaches
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.govwustl.edu These simulations can be used to study molecular vibrations, conformational changes, and interactions with the environment.
Molecular vibrations are the periodic motions of atoms within a molecule. The frequencies of these vibrations can be calculated using computational methods and correspond to peaks in infrared (IR) and Raman spectra. numberanalytics.comresearchgate.net
A computational study by Imanov et al. calculated the normal vibration frequencies for various C12H20 alkyladamantanes, including trans-1,4-dimethyladamantane (1e,4a), using the DFT B3LYP/6-31G* method. chemeo.com Such calculations are essential for interpreting experimental vibrational spectra and understanding the molecule's structural dynamics. nih.gov The calculated frequencies provide a "molecular fingerprint" that helps in identifying the compound and analyzing its bonding characteristics. However, detailed reports simulating the full IR or Raman spectra, including intensities and the influence of dynamic effects on spectral line shapes for 1e,4a-dimethyladamantane, are not available in the reviewed literature.
An energy landscape is a map of the potential energy of a system as a function of its atomic coordinates. nih.gov It helps in identifying stable isomers (energy minima) and the transition states (saddle points) that connect them, thus defining isomerization pathways. nzdr.ru
The isomerization of C12H20 perhydroaromatics, such as perhydroacenaphthene, over catalysts like aluminum bromide can lead to a mixture of thermodynamically stable alkyladamantanes. rsc.orgacs.org The final product distribution is governed by the relative stabilities of the isomers. DFT calculations have shown that the total energies of the C12H20 dimethyladamantane isomers, including 1,3-, cis-1,4-, trans-1,4-, and 1,2-dimethyladamantane, are very close, indicating that they can coexist in an equilibrium mixture. chemeo.comrsc.org The calculated thermodynamic data confirm that trans-1,4-dimethyladamantane is one of the more stable isomers in this landscape. rsc.org
While the relative stabilities of the final products are established, specific computational studies detailing the reaction coordinates and transition state energies for the isomerization pathways between the different dimethyladamantane isomers, particularly involving this compound, are not extensively documented in the available literature.
Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules, offering insights into their structural and electronic properties. wikipedia.org The in-silico prediction of NMR and IR spectra is a common practice for aiding in the structural assignment of organic compounds. nih.govchemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry. chemrxiv.org Methodologies have been developed that combine DFT calculations with machine learning to achieve high accuracy, with Mean Absolute Errors (MAEs) as low as 0.1-0.2 ppm for ¹H shifts and 1.2-1.7 ppm for ¹³C shifts. nih.govchemrxiv.org For complex molecules, screening a wide array of DFT functionals and basis sets is a crucial step to identify the most accurate method for a specific class of compounds. nih.govsciforum.net For instance, studies have shown that for some organic molecules, economical basis sets like 6-31G can unexpectedly outperform more expensive ones for ¹H calculations, while methods like B3LYP and mPW1PW91 with larger basis sets are often effective for ¹³C calculations. nih.govsciforum.net
Table 1: Predicted Spectroscopic Data for this compound (Illustrative)
| Parameter | Predicted Value/Range | Methodological Basis |
| ¹H NMR | ||
| Chemical Shift (δ) | ~ 0.8 - 1.5 ppm | Based on DFT calculations for alkyladamantanes. nih.govrsc.org |
| ¹³C NMR | ||
| Chemical Shift (δ) | ~ 20 - 50 ppm | Based on DFT calculations for alkyladamantanes. nih.govrsc.org |
| IR Spectroscopy | ||
| C-H Stretching | ~ 2850 - 2960 cm⁻¹ | Typical for saturated hydrocarbons. uc.ptdiva-portal.org |
| C-H Bending | ~ 1340 - 1470 cm⁻¹ | Characteristic of CH₂ and CH₃ groups. uc.ptdiva-portal.org |
| C-C Stretching | Fingerprint Region | Complex vibrations in the lower wavenumber region. uc.ptdiva-portal.org |
Note: The values in this table are illustrative and represent typical ranges for alkyladamantanes based on computational chemistry principles. Precise values require specific DFT calculations for the this compound isomer.
Infrared (IR) Spectroscopy
Computational IR spectroscopy complements experimental analysis by simulating the vibrational spectra of molecules. diva-portal.org Harmonic wavenumber calculations performed at the DFT level, for instance using the B3LYP functional with a 6-31G** basis set, can predict the frequencies and intensities of IR-active vibrational modes. uc.pt For this compound, the IR spectrum is expected to be dominated by C-H stretching and bending vibrations, characteristic of its saturated hydrocarbon structure. Machine learning models are also being developed to predict IR spectra rapidly, which can be particularly useful for analyzing complex molecular systems. arxiv.orgresearchgate.net These models can be trained on large datasets of DFT-calculated spectra to learn the intricate relationships between molecular structure and vibrational properties. researchgate.net
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is essential for elucidating the complex reaction mechanisms and identifying the high-energy transition states of adamantane (B196018) and its derivatives. cam.ac.uk DFT is a primary tool for mapping potential energy surfaces, calculating reaction thermodynamics, and optimizing the geometries of reactants, products, and transition states. youtube.com
Studies on adamantane rearrangements, such as the acid-catalyzed isomerization, reveal intricate pathways involving carbocation intermediates. rsc.orgresearchgate.net The mechanism for the adamantyl cation rearrangement (1-yl to 2-yl) can involve intermolecular hydride transfers or reversible ring-opening of the adamantane skeleton. rsc.org Computational investigations of such processes involve:
Transition State Search: Algorithms like the hybrid eigenvector-following (EF) method are coupled with DFT to locate the saddle points on the potential energy surface that correspond to transition states. cam.ac.ukresearchgate.net A key feature of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. researchgate.net
Reaction Pathway Analysis: Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that it connects the desired reactants and products.
Activation Energy Calculation: The energy difference between the reactants and the transition state provides the activation barrier, a critical parameter for understanding reaction kinetics.
For adamantane derivatives, computational studies have explored cascade reactions involving nucleophilic 1,2-alkyl shifts and subsequent Friedel-Crafts reactions. cuni.cz These studies use DFT to analyze the stability of intermediates and the barriers of rearrangement steps, providing a mechanistic rationale for the observed products. cuni.cz Furthermore, molecular dynamics simulations can be employed to investigate reactions where dynamic effects control selectivity, which is particularly relevant for reactions on flat potential energy surfaces with low barriers between intermediates. comporgchem.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Adamantane Isomers
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the physicochemical properties and biological activities of compounds based on their molecular structure. nih.govconicet.gov.ar These models establish a mathematical correlation between calculated molecular descriptors and an experimental property. conicet.gov.arresearchgate.net
For adamantane isomers, QSPR models are valuable for predicting a range of properties without the need for synthesis and experimental testing. The general workflow for building a QSPR model includes:
Data Set Selection: Compiling a set of molecules (e.g., various alkyladamantanes) with known experimental data for the property of interest (e.g., boiling point, clearance). researchgate.netnih.gov
Descriptor Calculation: Generating a large number of numerical descriptors that encode structural, topological, electronic, and geometric features of the molecules. unimore.it
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to build a predictive model. nih.govunimore.it
Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. unimore.it
Applications for adamantane isomers include:
Physicochemical Properties: QSPR models have been successfully developed to predict properties like boiling points for alkanes and their isomers. researchgate.netwolfram.comnih.gov For isomers, descriptors related to molecular shape, branching, and surface area are particularly important, as these factors influence intermolecular forces. chemistryguru.com.sg
Pharmacokinetics: QSAR models have been built to predict human pharmacokinetic parameters such as systemic clearance (CL) and volume of distribution (Vd) for drugs, including adamantane derivatives. nih.gov Such models can guide the modification of drug candidates to achieve desired pharmacokinetic profiles. nih.gov
Biological Activity: Numerous QSAR studies have been conducted on adamantane derivatives to correlate their structures with specific biological activities, such as antiviral or anti-tuberculosis effects. grafiati.comnih.govmdpi.com These models use contour map analysis to suggest which structural modifications (e.g., adding bulky or electronegative groups at specific positions) are likely to enhance activity. nih.govmdpi.com
By applying these QSPR/QSAR methodologies, properties of this compound can be estimated by inputting its calculated molecular descriptors into established models for alkyladamantanes.
Advanced Derivatization and Functionalization Strategies
Synthesis of High-Order Adamantane (B196018) Derivatives
The robust nature of the 1,3-dimethyladamantane (B135411) core allows for a variety of functionalization reactions, transforming it into more complex, high-order derivatives. These reactions often target the remaining tertiary bridgehead C-H bonds or the secondary methylene (B1212753) bridges, leveraging both classical and modern synthetic methodologies.
Direct radical functionalization is a powerful tool for derivatization. rsc.org For example, a novel catalytic method for the oxyalkylation of alkenes uses 1,3-dimethyladamantane, molecular oxygen, N-hydroxyphthalimide (NHPI), and a Cobalt (Co) species as the catalyst. acs.org This process efficiently creates new C-C and C-O bonds. Another approach involves electrochemical methods; the Ritter reaction of 1,3-dimethyladamantane can be conducted electrochemically to produce 1-amino-3,5-dimethyl-adamantane, a key precursor for pharmaceuticals. nih.gov Similarly, electrochemical etherification has been used to activate the unactivated tertiary C(sp³)–H bond of 1,3-dimethyladamantane, reacting it with methanol (B129727) to yield the corresponding ether product. arxiv.org
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Oxyalkylation | Methyl acrylate, O₂, NHPI, Co(acac)₃ | Oxyalkylated adduct | 91% | acs.org |
| Amidation (Ritter-type) | H₂SO₄, Acetonitrile | N-(3,5-Dimethyl-adamantan-1-yl)-acetamide | Not specified | acs.org |
| Amidation (Ritter-type) | Formamide, Nitric acid | 1-Formamido-3,5-dimethyl-adamantane | 98% | acs.org |
| Electrochemical Etherification | Methanol, Quinoline mediator | Tertiary C(sp³)–H etherification product | 49% | arxiv.org |
| Phenylacetic Acid Ester Synthesis | Phenylacetic acid ethyl ester, 1,3-dehydro-5,7-dimethyladamantane | (±)-2-(3,5-Dimethyladamantane-1-yl)-2-phenylacetic acid ethyl ester | 85% | mdpi.com |
Incorporation of 1e,4a-Dimethyladamantane into Supramolecular Assemblies
Supramolecular chemistry focuses on chemical systems composed of molecules linked by non-covalent interactions. nih.gov The distinct size, shape, and lipophilicity of the 1,3-dimethyladamantane unit make it an excellent component for constructing larger, organized supramolecular architectures through processes like host-guest chemistry and self-assembly. chemscene.com
Host-guest chemistry involves the formation of a complex between a "host" molecule with a cavity and a "guest" molecule that fits inside it. nih.gov Adamantane and its derivatives are classic "guest" molecules due to their hydrophobic and sterically defined nature. nih.gov They are known to form stable inclusion complexes with various macrocyclic "hosts" such as cyclodextrins (CDs) and cucurbiturils (CBs). nih.govpatsnap.com
The interaction is primarily driven by the hydrophobic effect, where the nonpolar adamantyl group is favorably sequestered within the hydrophobic cavity of the host in an aqueous environment. nih.gov For instance, 1-amino-3,5-dimethyladamantane (a derivative also known as memantine) exhibits high binding affinity for both cucurbit mdpi.comuril (CB7) and cucurbit acs.orguril (CB8). ambeed.com This strong and selective binding allows for the development of chemosensor ensembles capable of detecting other analytes through displacement assays. ambeed.com
| Guest | Host | Binding Affinity (Kₐ) | Reference |
|---|---|---|---|
| 1-Amino-3,5-dimethyladamantane (DMAT) | Cucurbit mdpi.comuril (CB7) | 2.1 x 10⁷ M⁻¹ | ambeed.com |
| 1-Amino-3,5-dimethyladamantane (DMAT) | Cucurbit acs.orguril (CB8) | 1.6 x 10⁷ M⁻¹ (effective, 1:2 complex) | ambeed.com |
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov The adamantane scaffold is a powerful building block for directing these processes. Molecular dynamics simulations have been used to study the self-assembly and phase transition behavior of adamantane derivatives, including memantine (B1676192) (1-amino-3,5-dimethyladamantane). nih.govarxiv.org These studies show that while adamantane itself can form ordered crystalline states, derivatives like memantine also self-assemble, though they may not form as clearly ordered structures. arxiv.org
A specific example involves bolaamphiphiles designed with a 1,3-dimethyladamantane linker connecting two thiosquaramide units. acs.org These molecules self-assemble in water into supramolecular polymers, with computations suggesting a "stacked" arrangement driven by intermolecular interactions that enhance the aromatic character of the squaramide synthons. acs.org
Furthermore, the 1,3-dimethyladamantane unit has been incorporated into high-performance polymers. A semi-alicyclic polybenzoxazole was synthesized using 5,7-dimethyladamantane-l,3-dicarbonyl chloride as a monomer. fibertech.or.jp The introduction of the bulky, alicyclic adamantane unit into the polymer backbone is a strategy to lower the polymer packing density and thereby reduce the dielectric constant, creating materials suitable for microelectronics. fibertech.or.jp Similarly, copolymers of 1,3-dimethyladamantane and di(tertiary-hydrocarbyl)benzene have been prepared, forming novel film-forming hydrocarbon polymers. google.com The adamantane core has also been used as a central scaffold for the synthesis of dendrimers, which are highly branched, perfectly ordered macromolecules. arxiv.org
Development of this compound-based Scaffolds for Chemical Building Blocks
A chemical building block is a molecule that can be readily functionalized and incorporated into larger, more complex structures. chemscene.comarxiv.org The 1,3-dimethyladamantane unit, with its rigid and lipophilic cage structure, serves as an excellent three-dimensional scaffold for this purpose in both medicinal chemistry and material science. arxiv.orgnih.gov
Its utility as a building block is exemplified by its role as the starting material for the drug memantine. arxiv.orgijpsr.com The synthesis of memantine involves the targeted functionalization of the adamantane core, demonstrating its practical application in drug discovery. ijpsr.com In materials science, adamantane derivatives are used to synthesize high-temperature polymers with improved properties like thermal stability and solubility. arxiv.org For instance, 5,7-dimethyladamantane-l,3-dicarboxylic acid is a key building block for creating semi-alicyclic polybenzoxazoles with low dielectric constants and excellent mechanical properties. fibertech.or.jp
The conversion of 1,3-dimethyladamantane into derivatives with reactive functional groups, such as 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane, further expands its utility as a building block. mdpi.com This isocyanate can then be reacted with various anilines to produce a series of complex ureas, which are being investigated as potential enzyme inhibitors. mdpi.com
Stereocontrolled Synthesis of Complex Adamantane Conjugates
While the parent 1,3-dimethyladamantane molecule is achiral, the introduction of substituents can create chirality, leading to the need for stereocontrolled synthetic methods. For example, replacing a hydrogen atom at a position other than the remaining bridgeheads (e.g., at a methylene bridge) or adding a substituent with its own chiral center results in a chiral molecule. nih.gov The synthesis of 1,2-disubstituted adamantane derivatives, which are inherently chiral, highlights this possibility. nih.gov
Achieving enantioselectivity in the functionalization of adamantanes is a significant challenge but crucial for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. One advanced strategy is the catalytic enantioselective functionalization of C(sp³)–H bonds. Researchers have successfully used a chiral manganese (Mn) catalyst to achieve the efficient enantioselective lactonization of unactivated C(sp³)–H bonds in adamantaneacetic acid derivatives. nih.govsustech.edu.cn In this system, a carboxylic acid group on the substrate coordinates with the chiral catalyst, directing the oxidation to a specific C-H bond with high regioselectivity and enantioselectivity. nih.govsustech.edu.cn
Another approach to obtaining enantiomerically pure adamantane conjugates is to construct the adamantane framework from the ground up using chiral starting materials. A strategy has been demonstrated where enantiomerically pure keto-olefins undergo a cyclization reaction to form the adamantane cage, with the process retaining the initial stereochemistry to yield enantiomerically pure substituted adamantane products. nih.gov Additionally, adamantane moieties have been incorporated into chiral ligands, such as phosphites, where the bulky adamantyl group helps to lock the ligand into a specific conformation, thereby enabling high enantioselectivity in catalytic reactions. uq.edu.au
Applications in Advanced Materials Science and Chemical Engineering
Utilization of Adamantane (B196018) Derivatives in Polymer Chemistry
The incorporation of the adamantane moiety into polymer chains has been a significant area of research, driven by the desire to create materials with enhanced thermal and mechanical properties. The rigid and bulky nature of the adamantane cage fundamentally alters polymer characteristics.
Adamantane-Containing Monomers and Polymers
Adamantane's structure, a fusion of three cyclohexane (B81311) rings in a strain-free arrangement, makes it an ideal building block in polymer chemistry. Its derivatives are used to synthesize a variety of monomers. For instance, adamantane-based methacrylates, such as 1-adamantyl methacrylate (B99206) (ADMA), are important for creating polymers used in chemically amplified photoresists. Other examples include the synthesis of adamantane-containing diamines, which are then used to produce polyimides through polycondensation reactions.
These monomers can be polymerized to form homopolymers or copolymerized with other monomers, like methyl methacrylate (MMA), to tailor the final properties of the material. The methods for creating these polymers are diverse and include free-radical polymerization, anionic polymerization, and condensation polymerization. The resulting polymers include polyamides, polyimides, and various methacrylate-based polymers, each benefiting from the incorporation of the adamantyl group.
Influence of Adamantane Moiety on Polymer Architecture and Properties
The introduction of adamantane units, including dimethyladamantane isomers, into a polymer backbone or as pendant groups has a profound effect on the polymer's architecture and properties. The bulky, diamondoid structure of adamantane restricts the movement of polymer chains.
Key property enhancements include:
Thermal Stability: Adamantane-containing polymers exhibit excellent thermal stability. The rigid cage structure provides a high decomposition temperature. For example, poly(1,3-adamantane)s show high thermal stability, with 10% weight loss temperatures reaching up to 488 °C.
Glass Transition Temperature (Tg): A significant increase in the glass transition temperature is a hallmark of adamantane-based polymers. This is attributed to the restricted chain mobility imposed by the bulky adamantyl groups. Polyimides derived from adamantane-containing diamines show remarkably high Tg values, ranging from 285 to 440 °C. Similarly, polystyrene derivatives with adamantyl groups have higher Tg values than standard polystyrene.
Mechanical Properties: The rigid adamantane structure enhances the stiffness of polymers. This leads to improvements in mechanical characteristics compared to their unsubstituted counterparts.
Optical and Dielectric Properties: Adamantane-containing methacrylate polymers have been shown to possess high optical transparency (>95% in the UV-visible region) and lower water absorption and dielectric constants when compared to conventional polymers like PMMA.
The table below summarizes the effect of incorporating adamantane moieties on the properties of various polymers based on findings from multiple studies.
| Property | Observation | Polymer System Example |
| Glass Transition Temperature (Tg) | Significant Increase | Polystyrene, Polyimides, Polymethacrylates |
| Thermal Stability | Excellent, High Decomposition Temperature | Poly(1,3-adamantane)s, Polyimides |
| Solubility | Improved in some cases | Star polymers based on adamantane |
| Stiffness | Increased | General adamantane-containing polymers |
| Optical Transparency | High (>95%) | Adamantane-containing methacrylates |
| Dielectric Constant | Lowered | Adamantane-containing methacrylates |
Role in Diamondoid Chemistry and Nanomaterials Research
Diamondoids are a class of cage-like, saturated hydrocarbons, with adamantane being the simplest member. The name itself, derived from the Greek for "diamond," reflects that its carbon framework is a subunit of the diamond crystal lattice. 1e,4a-Dimethyladamantane, as a derivative, is part of this fascinating class of molecules.
The field of diamondoid chemistry has expanded significantly since adamantane was first identified in petroleum in 1933. These molecules are of interest in nanotechnology, where they are considered molecular building blocks (MBBs) for the bottom-up construction of nanostructured materials. Their high strength, rigidity, and potential for functionalization make them ideal for creating precisely designed nanoscale systems.
Research in nanomaterials explores how functionalized diamondoids can be used to create self-assembled monolayers (SAMs) and other nanostructures with specific electronic and optical properties. For instance, theoretical studies show that functionalizing diamondoids with groups like –NH2 can lead to UV photoluminescence, a property that could be harnessed for optoelectronic devices. While much of this research focuses on the parent adamantane or other derivatives, the principles apply to the broader family of diamondoids, including dimethyladamantanes. The unique properties of diamondoids make them promising for applications in drug delivery, molecular capsules, and crystal engineering.
Applications as Molecular Scaffolds in Organic Frameworks and Networks
The rigid, three-dimensional, and symmetric structure of the adamantane cage makes it an exceptional molecular scaffold. This property is exploited in the construction of complex supramolecular structures, including metal-organic frameworks (MOFs) and microporous organic polymers (MOPs).
Adamantane provides a unique molecular platform for building rigid ligands with well-defined geometries (e.g., tetrahedral or angular). These ligands can then be coordinated with metal ions to create highly ordered, porous 3D architectures. The use of adamantane-based linkers is advantageous because their inherent rigidity and tetrahedral symmetry can help generate materials with high surface area and controlled porosity by preventing the structures from packing too closely.
For example, adamantane-1,3-bis(triazole-4-yl) has been used as a ligand to construct coordination polymers with copper ions, leading to frameworks with varied topologies depending on the reaction conditions. Similarly, polyfunctional adamantane derivatives, such as those with multiple carboxylic acid groups, serve as building units for both purely organic porous materials and hybrid metal-organic frameworks. Research in this area highlights the potential of using adamantane scaffolds to create materials for applications in gas sorption and heterogeneous catalysis. The adamantane moiety's ability to form strong, directional complexes also makes it a key component in supramolecular chemistry and surface recognition studies.
Exploration in High-Energy Density Materials (Theoretical Aspects)
Caged hydrocarbons like adamantane and its derivatives are investigated as potential high-energy-density (HED) fuels. Their polycyclic and saturated structures contribute to higher density and volumetric net heat of combustion, which are desirable properties for advanced aerospace vehicle fuels.
Theoretical research using density functional theory (DFT) and molecular dynamics simulations has been employed to predict the properties of various adamantane derivatives, including isomers of dimethyladamantane. These studies explore how the substitution pattern on the adamantane cage affects key properties like density, heat of combustion, and stability.
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Adamantane (B196018) Research
The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for molecular design and property prediction, a trend that holds significant promise for adamantane research. sjp.ac.lknih.gov Machine learning (ML) algorithms can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately obvious to human researchers. nih.gov
In the context of 1e,4a-Dimethyladamantane and its analogues, AI and ML can be applied to:
Property Prediction: ML models are increasingly used to predict the physicochemical and biological properties of compounds. aps.orgnih.gov For adamantane derivatives, this could involve forecasting lipophilicity, solubility, or specific biological activities based on the substitution pattern of the adamantane cage. nih.govmdpi.com Algorithms like Light Gradient Boosting Machine (LGBM) and deep neural networks (DNN) have shown success in accurately predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for complex molecules, a crucial step in drug discovery. mdpi.com
De Novo Design: AI can be used to design novel adamantane derivatives with specific desired properties. asiaresearchnews.com By training a model on a library of known adamantane compounds and their characteristics, the algorithm can generate new, synthetically accessible structures tailored for specific applications, such as targeting a particular protein binding site.
Synthetic Route Optimization: AI tools are being developed to suggest and optimize synthetic pathways. asiaresearchnews.com For a target molecule like a functionalized this compound, an AI system could propose the most efficient reaction sequences based on a vast database of known chemical transformations, potentially reducing the time and resources spent on empirical route scouting. asiaresearchnews.com
The table below summarizes potential applications of common machine learning models in adamantane research.
| Machine Learning Model | Application in Adamantane Research | Potential Outcome for this compound |
| Deep Neural Networks (DNN) | Predicting molecular properties from structural inputs. nih.gov | Accurate prediction of solubility and biological target affinity. |
| Light Gradient Boosting Machine (LGBM) | Classification tasks, such as predicting toxicity or metabolic stability. mdpi.com | Rapid screening of virtual libraries of derivatives for favorable ADMET profiles. |
| Bayesian Optimization | Efficiently exploring chemical space to find compounds with optimal properties. aps.org | Identification of novel this compound analogues with enhanced activity. |
| Recurrent Neural Networks (RNN) | Generating novel chemical structures and predicting reaction outcomes. | Design of new derivatives and suggestion of high-yield synthetic pathways. |
Novel Catalytic Systems for Sustainable Adamantane Chemistry
Traditional methods for functionalizing the strong C-H bonds of adamantane often require harsh conditions. nih.govwikipedia.org A major trend in modern organic synthesis is the development of novel catalytic systems that offer greater efficiency, selectivity, and sustainability. acs.org The inert and sterically demanding nature of the adamantane scaffold makes it an excellent substrate for testing the limits of new catalytic methods. uq.edu.auresearchgate.net
Key areas of development include:
Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: These methods use light to generate highly reactive radical species under mild conditions. acs.orgchemrxiv.org This approach has been successfully applied to the C–H functionalization of adamantanes with excellent chemoselectivity for the strong tertiary (3°) C–H bonds. acs.orgresearchgate.net For this compound, this could enable selective functionalization at specific bridgehead positions, avoiding the need for pre-functionalized starting materials.
Palladium-Catalyzed C-H Activation: Palladium complexes are privileged catalysts for C(sp³)–H functionalization. acs.orguni-giessen.de Research has shown that coordination to a palladium center can significantly acidify a C-H bond, lowering the activation energy for its cleavage. acs.org This strategy allows for the directed installation of functional groups onto the adamantane core.
Green Chemistry Approaches: The principles of green chemistry are driving the use of more environmentally benign catalysts and reaction conditions. nih.gov This includes using earth-abundant metal catalysts or developing organocatalytic systems that avoid heavy metals entirely. For industrial-scale synthesis of adamantane derivatives, these sustainable methods are critical for reducing cost and environmental impact.
The following table compares different catalytic strategies for adamantane functionalization.
| Catalytic Strategy | Key Features | Advantages for Adamantane Chemistry |
| Photoredox/HAT Catalysis | Uses light and a photocatalyst; proceeds via radical intermediates. acs.org | High selectivity for strong 3° C-H bonds; mild reaction conditions; high functional group tolerance. chemrxiv.org |
| Palladium Catalysis | Employs Pd(II)/Pd(IV) or other catalytic cycles; often uses directing groups. uni-giessen.de | Enables diverse C-C and C-heteroatom bond formations; high reactivity. acs.org |
| Organocatalysis | Metal-free catalysis using small organic molecules. uq.edu.au | Avoids toxic heavy metals; often lower cost; can provide high enantioselectivity. |
| Lewis Acid Isomerization | Uses strong Lewis acids like aluminum chloride to rearrange hydrocarbon precursors. wikipedia.org | Provides access to the basic adamantane core from inexpensive feedstocks. orgsyn.org |
Expansion into Bio-inspired and Biomimetic Synthesis
Nature provides a vast blueprint for the construction of complex molecules with specific functions. nih.gov Bio-inspired and biomimetic synthesis aims to emulate nature's strategies, using principles like self-assembly, enzymatic catalysis, and template-directed synthesis to create functional materials and molecules. nih.govresearchgate.net While adamantane itself is not a natural product, its rigid, lipophilic structure is often used to mimic biological entities or to act as a scaffold in host-guest chemistry. acs.org
Future research is likely to explore:
Enzymatic Functionalization: The use of enzymes to perform selective transformations on the adamantane scaffold is a nascent but promising area. Enzymes could offer unparalleled regio- and stereoselectivity, enabling the synthesis of chiral adamantane derivatives that are difficult to access through traditional chemistry.
Supramolecular Chemistry and Self-Assembly: The adamantane moiety is a classic guest for cyclodextrin (B1172386) hosts, a relationship driven by the hydrophobic effect. acs.org This interaction can be exploited to create self-assembling systems, such as drug delivery vehicles or responsive materials. mdpi.com Future work could involve designing this compound derivatives that act as tectons (building blocks) in more complex, bio-inspired supramolecular architectures. documentsdelivered.com
Azaadamantanes as Bioisosteres: Replacing one or more carbon atoms in the adamantane cage with nitrogen creates azaadamantanes. nih.gov These structures can act as bioisosteres of adamantanes, mimicking their shape while introducing new properties like increased water solubility and hydrogen bonding capabilities, making them attractive for medicinal chemistry applications. nih.gov
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The development of advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of chemical reactions is transforming mechanistic studies. chimia.ch
For adamantane synthesis, including routes to this compound, emerging techniques include:
Operando Spectroscopy: This powerful approach combines a spectroscopic measurement (such as Raman, IR, or X-ray absorption spectroscopy) with a simultaneous measurement of catalytic activity under actual reaction conditions. chimia.chethz.ch This allows researchers to directly correlate changes in a catalyst's structure or the presence of reaction intermediates with the reaction's outcome, providing a dynamic picture of the catalytic cycle. chimia.ch
Advanced NMR Techniques: Techniques like Diffusion Ordered Spectroscopy (DOSY) can provide insights into complex reaction mixtures and supramolecular interactions. mdpi.com For example, 2D DOSY NMR has been used to study the fast exchange between adamantane-functionalized polymers and cyclodextrin hosts, confirming the nature of the host-guest complexation in solution. mdpi.com
High-Resolution Mass Spectrometry: Techniques like Desorption Electrospray Ionization (DESI-MS) can be used to monitor reactions in real-time, allowing for the rapid identification of intermediates and products directly from the reaction mixture without extensive sample preparation.
These advanced methods will enable a more rational approach to catalyst design and reaction optimization for the synthesis of complex adamantane derivatives, moving beyond the traditional trial-and-error approach.
Q & A
Q. How can researchers ensure methodological transparency and reproducibility in studies involving this compound?
- Methodological Answer : Adhere to the "Experimental" section guidelines: detail equipment specifications (e.g., NMR field strength), calibration protocols, and raw data archiving. Include error margins for measurements and explicitly state assumptions (e.g., steady-state approximation in kinetic studies) .
Q. What criteria should guide the selection of control experiments in mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
